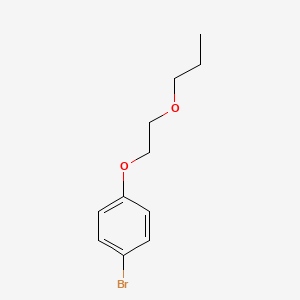
1-Bromo-4-(2-propoxyethoxy)benzene
Cat. No. B8682641
M. Wt: 259.14 g/mol
InChI Key: XMGKAYFCSKBIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06566535B1
Procedure details


p-Bromophenoxyethanol (2067 g, 9.5227 mol), bromopropane (2342 g, 19.05 mol) and tetrabuthylammonium hydrogensulfate (162 g, 0.476 mol) were dissolved in 10.3 L of dimethyl sulfoxide. A 50 W/W% aqueous sodium hydroxide solution (3.81 kg, 47.625 mol) was dropped slowly. Since heat was generated, the dropping rate and the external temperature were adjusted so that the internal temperature was kept at 40-50° C. After cooling and stirring for 1.5 hours, the mixture was cooled to 20-30° C. and 20.6 L of water was added at that temperature. After addition of 15.5 L of toluene and 4 L of tetrahydrofuran, phase separation was conducted. To the water layer, 5.2 L of toluene 5.2 L and t1.3 L of tetrahydrofuran and extraction was conducted. The organic layers were combined and washed with 20.6 L of water, two 10.3-L portions of 20% brine, two 20.6-L portions of water. After vacuum concentration, the residue was distilled under reduced pressure (135-155° C. /5 mmHg) to yield 2412.8 g (Yield 98%) of 1-p-bromophenoxy-2-propoxyethane as a colorless oily matter.
Name
p-Bromophenoxyethanol
Quantity
2067 g
Type
reactant
Reaction Step One








Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH:7](O)[CH3:8])=[CH:4][CH:3]=1.Br[CH2:13][CH2:14][CH3:15].[OH-:16].[Na+].O>CCCC[N+](CCCC)(CCCC)CCCC.S([O-])(O)(=O)=O.CS(C)=O.O1CCCC1.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8][O:16][CH2:13][CH2:14][CH3:15])=[CH:4][CH:3]=1 |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
p-Bromophenoxyethanol
|
|
Quantity
|
2067 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(OC(C)O)C=C1
|
|
Name
|
|
|
Quantity
|
2342 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC
|
|
Name
|
|
|
Quantity
|
162 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.S(=O)(=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
10.3 L
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.81 kg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
20.6 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
15.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Since heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 40-50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
To the water layer, 5.2 L of toluene 5.2 L and t1.3 L of tetrahydrofuran and extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 20.6 L of water, two 10.3-L portions of 20% brine, two 20.6-L portions of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After vacuum concentration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure (135-155° C. /5 mmHg)
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(OCCOCCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2412.8 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
